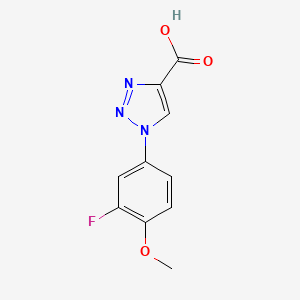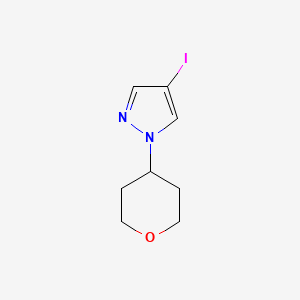
2,2-dichloropropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloropropanenitrile (DCPN) is an organic compound that is widely used in a variety of scientific research applications. It is a colorless, flammable liquid with a pungent odor. It is also known as dichloropropionitrile, dichloroacetone, or dichloropropionitrile. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, pesticides, and fragrances. DCPN is also used as a reagent in organic synthesis and as a solvent for nitrocellulose and other organic compounds.
科学的研究の応用
DCPN is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a solvent for nitrocellulose and other organic compounds. It is also used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and fragrances. It is also used as a catalyst in the polymerization of ethylene and propylene.
作用機序
DCPN acts as a nucleophile in organic reactions. It reacts with electrophiles, such as halogens and alkyl halides, to form addition products. It also reacts with carbonyl compounds, such as aldehydes and ketones, to form substitution products.
Biochemical and Physiological Effects
DCPN is a toxic compound and can cause irritation to the eyes and skin. Inhalation of the vapor can cause respiratory irritation and central nervous system depression. Ingestion of the compound can cause nausea, vomiting, and diarrhea. Prolonged exposure to high concentrations of the compound can cause liver and kidney damage.
実験室実験の利点と制限
DCPN is a useful reagent in organic synthesis, as it is relatively inexpensive and readily available. It is also relatively stable, and can be stored for long periods of time. However, it is a toxic compound and should be handled with caution. It is also flammable, and should be stored away from sources of ignition.
将来の方向性
DCPN has a wide range of uses in scientific research and is a key intermediate in the synthesis of many compounds. Future research could focus on developing new methods for synthesizing DCPN, as well as exploring new applications for the compound. Additionally, research could be conducted to investigate the biochemical and physiological effects of DCPN, as well as potential methods of mitigating these effects. Finally, research could be conducted to explore the potential of DCPN as a catalyst in other reactions, such as the polymerization of ethylene and propylene.
合成法
DCPN is synthesized from the reaction of acetonitrile and chlorine gas in the presence of a catalyst, such as copper or iron. The reaction proceeds as follows:
CH3CN + Cl2 → DCPN + HCl
The reaction is typically carried out at temperatures ranging from 50-90 °C and pressures ranging from 1-5 atmospheres. The reaction is typically complete within 1-2 hours.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2,2-dichloropropanenitrile can be achieved through the reaction of 2,2-dichloropropanamide with phosphorus pentachloride (PCl5) followed by hydrolysis of the resulting nitrile chloride.", "Starting Materials": [ "2,2-dichloropropanamide", "Phosphorus pentachloride (PCl5)", "Water" ], "Reaction": [ "Step 1: Dissolve 2,2-dichloropropanamide in anhydrous dichloromethane.", "Step 2: Add phosphorus pentachloride (PCl5) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Quench the reaction by slowly adding water to the reaction mixture while stirring.", "Step 4: Extract the organic layer with dichloromethane and wash with water.", "Step 5: Dry the organic layer over anhydrous magnesium sulfate and filter.", "Step 6: Concentrate the organic layer under reduced pressure to obtain 2,2-dichloropropanenitrile as a colorless liquid." ] } | |
CAS番号 |
594-40-1 |
製品名 |
2,2-dichloropropanenitrile |
分子式 |
C3H3Cl2N |
分子量 |
124 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




